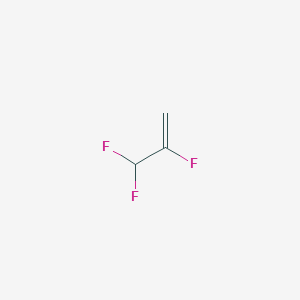

2,3,3-Trifluoroprop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Organic Chemistry of 2,3,3 Trifluoroprop 1 Ene

Advanced Synthetic Methodologies for 2,3,3-Trifluoroprop-1-ene Production

The synthesis of this compound (HFO-1243zf) primarily involves the dehydrohalogenation of halogenated propane (B168953) precursors. A prominent pathway is the vapor-phase dehydrochlorination of 3-chloro-1,1,1-trifluoropropane (B1584253) (HCFC-253fb). This process is typically conducted in a reactor over a suitable catalyst.

Another synthetic route starts with 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa). This precursor undergoes a two-stage gas-phase fluorination reaction using hydrogen fluoride (B91410) (HF) to yield HFO-1234ze and HFC-245fa, illustrating the types of transformations involved in producing fluorinated propenes. vulcanchem.com A similar approach involves the fluorination of CCl₃CH₂CH₂Cl (250fb) with HF to produce CF₃CH₂CH₂Cl (253fb), which is then dehydrochlorinated to yield HFO-1243zf. researchgate.net

The reaction conditions for these transformations are crucial. For instance, the fluorination of 250fb to 253fb is typically carried out in the liquid phase at temperatures between 40 to 70 °C and pressures of 200 to 700 kPa. researchgate.net The subsequent dehydrochlorination of 253fb is performed in the vapor phase. researchgate.net

Reaction Kinetics and Selectivity in this compound Synthesis

The kinetics and selectivity of the synthesis of this compound are highly dependent on the catalyst, reaction temperature, and pressure. In the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), a related process, the use of a 15NiO/Cr₂O₃ catalyst resulted in a much lower activation energy (63.6 ± 4.5 kJ mol⁻¹) compared to a Cr₂O₃ catalyst (127.6 ± 3.8 kJ mol⁻¹), indicating different reaction pathways. dntb.gov.ua This highlights the significant role of the catalyst in influencing the reaction kinetics.

Selectivity is a key challenge in these reactions. For example, in the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from 2-chloro-3,3,3-trifluoropropene, byproducts can include various chlorinated and fluorinated propanes and propenes. google.comthieme-connect.de The choice of catalyst and optimization of reaction conditions are therefore critical to maximize the yield of the desired product, this compound, while minimizing the formation of unwanted isomers and byproducts.

Catalyst Development and Optimization for this compound Chemical Transformations

Catalyst development is central to the efficient synthesis of this compound and its subsequent chemical transformations. For the dehydrohalogenation steps, various catalysts have been investigated. These include chromium-based catalysts, such as chromium oxyfluoride, and supported metal catalysts. researchgate.netacs.org For instance, in the gas-phase fluorination of 1,1,1,3-tetrachloropropane (B89638) (TCP) with HF to produce HFO-1243zf, a nanocatalyst of hollow nano-MgF₂ supported Fe has shown high stability and activity. researchgate.net

The addition of promoters can significantly enhance catalyst performance. In the dehydrofluorination of HFC-245fa, NiO/Cr₂O₃ catalysts were found to be more active and stable than Cr₂O₃ alone. dntb.gov.ua The formation of NiF₂ during pre-fluorination provides new acid sites with higher turnover frequencies. dntb.gov.ua

For transformations of this compound itself, nickel-catalyzed reactions have been developed. A nickel-catalyzed dicarbofunctionalization of TFP has been reported, using inexpensive NiCl₂·6H₂O as the catalyst with specific ligands to suppress side reactions like β-H and β-F eliminations. nih.gov This allows for the efficient alkyl-arylation of TFP with tertiary alkyl iodides and arylzinc reagents. nih.gov

Investigation of Polymerization Mechanisms Involving this compound Monomers

This compound can serve as a monomer in polymerization reactions, leading to the formation of fluorinated polymers with tailored properties.

Radical Copolymerization Studies (e.g., with vinylidene fluoride and 2,3,3,3-tetrafluoroprop-1-ene)

The radical copolymerization of vinylidene fluoride (VDF) with fluorinated comonomers is a well-established method for producing a range of fluoropolymers. While direct studies on the copolymerization of this compound are limited, extensive research on the copolymerization of VDF with the structurally similar 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf) provides significant insights.

In one study, the organometallic-mediated radical copolymerization (OMRcP) of VDF and HFO-1234yf was conducted using a bis(acetylacetonato)cobalt(II) (Co(acac)₂) controlling agent. mdpi.comnih.gov This method demonstrated features of a controlled radical polymerization, with the molar masses of the resulting copolymers increasing linearly with monomer conversion. mdpi.comnih.gov

A patent describes the copolymerization of VDF with 2,3,3,3-tetrafluoropropene to produce copolymers with excellent optical properties, corrosion resistance, and high melting points. google.com The tetrafluoropropene monomer units can range from 0.5 to 60 weight percent of the copolymer. google.com

Reactivity Ratios and Microstructure Analysis in Polymerization Processes

The reactivity ratios of comonomers in a polymerization reaction are crucial for understanding the resulting copolymer microstructure. For the copolymerization of VDF and HFO-1234yf, the reactivity ratios were determined using the Fineman-Ross and Kelen-Tüdös methods. mdpi.com

Table 1: Reactivity Ratios for the Copolymerization of VDF and HFO-1234yf at 60 °C

| Monomer | Reactivity Ratio (r) |

|---|---|

| Vinylidene Fluoride (VDF) | r_VDF = 0.384 ± 0.013 |

| 2,3,3,3-Tetrafluoroprop-1-ene (1234yf) | r_1234yf = 2.147 ± 0.129 |

Data sourced from mdpi.com

The higher reactivity ratio of HFO-1234yf indicates that it is more reactive than VDF in this copolymerization system. mdpi.com This suggests that HFO-1234yf prefers to undergo homopolymerization rather than cross-propagation with VDF. mdpi.com The product of the reactivity ratios (r_VDF × r_1234yf = 0.8) is close to 1, indicating a slight deviation from random polymerization and suggesting the formation of gradient copolymers. mdpi.com

The Alfrey-Price Q-e values, which describe the general reactivity and polarity of monomers, were also calculated for HFO-1234yf based on the known values for VDF. mdpi.com

Table 2: Calculated Q-e Values for HFO-1234yf

| Parameter | Value 1 | Value 2 |

|---|---|---|

| Q_1234yf | 0.04 | 0.03 |

| e_1234yf | 0.94 | 0.06 |

Data sourced from mdpi.com

Elucidation of Decomposition Mechanisms and Thermal Stability of this compound and its Isomers

The thermal stability and decomposition pathways of this compound are critical for its applications, particularly in high-temperature environments. Halogenated olefins are generally expected to be less chemically stable than their saturated counterparts due to the presence of the double bond, which contributes to their low global warming potential. google.com

Studies on the thermal decomposition of the related compound 2-chloro-3,3,3-trifluoropropene have shown that it decomposes to form radicals such as HCl, •CF₃, and •CF₂, which are effective at suppressing combustion by consuming •OH and •H radicals. researchgate.netrsc.org It was also found that 2-chloro-3,3,3-trifluoropropene has better thermal stability than its isomer, trans-1-chloro-3,3,3-trifluoropropene. researchgate.netrsc.org

The atmospheric decomposition of HFO-1243zf can be initiated by reaction with ozone. nih.gov Quantum calculations on the ozonolysis of HFO-1243zf indicate that this process can lead to the formation of trifluoroacetaldehyde (B10831) (TFAO). nih.gov However, the energy barriers for this pathway are higher compared to other hydrofluoroolefins like HFO-1234ze(E), resulting in a lower anticipated yield of CHF₃ from the subsequent decomposition of TFAO. nih.gov In some conditions, particularly in the presence of zinc, the decomposition of related fluorinated refrigerants has been observed to produce this compound. purdue.edu

Environmental Atmospheric Chemistry and Global Impact of 2,3,3 Trifluoroprop 1 Ene

Atmospheric Fate and Degradation Pathways of 3,3,3-Trifluoroprop-1-ene

The atmospheric fate of HFO-1243zf is determined by how quickly it is broken down by chemical reactions in the troposphere. Its carbon-carbon double bond makes it susceptible to attack by atmospheric oxidants, leading to a short lifetime compared to the HFCs it is designed to replace. pnas.org

The primary removal mechanism for HFO-1243zf from the atmosphere is its reaction with the hydroxyl radical (OH). nih.gov This reaction is relatively fast and is the main determinant of the compound's short atmospheric lifetime. nih.gov The temperature dependence of this reaction is described by the Arrhenius expression: k_OH(T) = (7.65 ± 0.26) × 10⁻¹³ exp[(165 ± 10) / T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 263-358 K. nih.gov At 298 K, the reaction with OH radicals constitutes about 64% of its total loss from the atmosphere through homogeneous reactions. nih.gov

| Atmospheric Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Primary Degradation Contribution |

|---|---|---|---|

| Hydroxyl Radical (OH) | ~1.26 x 10⁻¹² | (7.65 ± 0.26) × 10⁻¹³ exp[(165 ± 10) / T] nih.gov | ~64% nih.gov |

| Ozone (O₃) | Data not readily available | Data not readily available | ~1.25% pnas.org |

The atmospheric degradation of HFO-1243zf leads to the formation of several breakdown products. The dominant reaction with OH radicals is expected to generate carbonyl products which are then removed from the atmosphere. pnas.org

Climate Change Mitigation Potential of 3,3,3-Trifluoroprop-1-ene

HFO-1243zf is considered a climate-friendly alternative to older refrigerants due to its very low direct impact on global warming, which stems from its short atmospheric lifetime and low radiative efficiency. nih.gov

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). HFO-1243zf has a very low 100-year GWP. The Intergovernmental Panel on Climate Change (IPCC) in its Sixth Assessment Report (AR6) lists a GWP₁₀₀ of less than 1, with a specific value of 0.26. ghgprotocol.org Other studies have reported similar values, such as 0.29 and 0.82. nih.govresearchgate.net

While the degradation product HFC-23 has a very high GWP₁₀₀ of around 14,800, its minuscule yield from HFO-1243zf results in a negligible indirect GWP of less than 1. fluorocarbons.orgozoneprogram.ru This contrasts sharply with the HFCs it could replace, such as HFC-134a, which has a GWP₁₀₀ of 1300. nih.govfluorocarbons.org

| Compound | Chemical Formula | GWP₁₀₀ (IPCC AR6) ghgprotocol.org |

|---|---|---|

| Carbon Dioxide (CO₂) | CO₂ | 1 |

| HFO-1243zf | CF₃CH=CH₂ | <1 (0.26) |

| HFC-134a | CF₃CH₂F | 1300 |

| HFC-23 (degradation product) | CHF₃ | 14600 |

The atmospheric lifetime of a compound is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount. Due to its rapid reaction with OH radicals, HFO-1243zf has a very short atmospheric lifetime. nih.gov Various studies estimate its lifetime to be between approximately 6 and 9 days. nih.govresearchgate.netyuji-sifluo.com This short duration prevents the compound from accumulating in the atmosphere, which is key to its low GWP. nih.gov

Tropospheric ozone is a secondary air pollutant and a key component of smog, formed from the photochemical reactions of nitrogen oxides (NOx) and Volatile Organic Compounds (VOCs). The potential of a compound to contribute to ozone formation is often assessed using its Photochemical Ozone Creation Potential (POCP). The POCP for HFO-1243zf is estimated to be about an order of magnitude lower than that of ethylene, a common reference compound, indicating a low potential to contribute to ground-level ozone pollution. nih.gov

Due to their negligible contribution to tropospheric ozone formation, many HFOs have been granted exemptions from VOC regulations in various jurisdictions. epa.gov While a specific VOC exemption rule for HFO-1243zf was not found, its low POCP suggests it is not a significant precursor to smog formation. nih.gov However, it is classified as a flammable gas, which can impact its suitability in certain applications. google.comgoogle.com

Table of Compound Names

| Name | Synonym(s) |

| 3,3,3-Trifluoroprop-1-ene | HFO-1243zf, R-1243zf |

| Carbon Dioxide | CO₂ |

| Ethylene | Ethene |

| Hydrogen Fluoride (B91410) | HF |

| 1,1,1,2-Tetrafluoroethane | HFC-134a, R-134a |

| Trifluoroacetic acid | TFA |

| Trifluoromethane (B1200692) | HFC-23, R-23, Fluoroform |

| Ozone | O₃ |

Stratospheric Ozone Depletion Potential (ODP) of 2,3,3-Trifluoroprop-1-ene and Related Compounds

This compound, also known as HFO-1243zf, is a hydrofluoroolefin (HFO), a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. HFOs have been developed as third-generation replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), and later hydrofluorocarbons (HFCs), in various applications due to their significantly lower global warming potentials (GWPs) and near-zero ozone depletion potentials (ODPs).

The Ozone Depletion Potential (ODP) is a measure of a chemical's relative ability to destroy stratospheric ozone. It is a standardized value, with trichlorofluoromethane (B166822) (CFC-11) assigned an ODP of 1. noaa.gov Substances with high ODPs, such as CFCs and halons, are potent ozone depleters. carbontrail.net In contrast, compounds like this compound are characterized by a very short atmospheric lifetime, which significantly limits their ability to reach the stratosphere and participate in ozone destruction. researchgate.netresearchgate.net

Research and data from various sources confirm that this compound has an ODP of zero or negligible. carbontrail.netresearchgate.net This is a key characteristic of HFOs, making them more environmentally acceptable alternatives to the older generations of fluorinated gases. carbontrail.net The double bond in the HFO molecule makes it highly reactive in the troposphere, particularly with the hydroxyl radical (OH), leading to its rapid degradation and a short atmospheric lifetime. pnas.org

While the direct ODP of this compound is zero, some studies have investigated the atmospheric degradation pathways of HFOs. The reaction of HFOs with ozone (ozonolysis) in the atmosphere, although a minor pathway compared to reaction with OH radicals, can lead to the formation of by-products. pnas.org For instance, the ozonolysis of some HFOs has been found to produce trifluoromethane (CHF₃ or HFC-23), which is a potent and long-lived greenhouse gas, though this is more relevant to the compound's global warming potential than its ozone depletion potential. pnas.org

| Compound Name | Chemical Formula | Compound Type | Ozone Depletion Potential (ODP) |

|---|---|---|---|

| This compound | CH₂=CFCHF₂ | HFO | 0 carbontrail.netresearchgate.net |

| Trichlorofluoromethane | CCl₃F | CFC | 1.0 noaa.gov |

| Dichlorodifluoromethane | CCl₂F₂ | CFC | 1.0 |

| Chlorodifluoromethane | CHClF₂ | HCFC | 0.05 ndlindustries.com |

| 1,1,1,2-Tetrafluoroethane | CH₂FCF₃ | HFC | 0 ndlindustries.com |

| (E)-1-Chloro-3,3,3-trifluoroprop-1-ene | trans-CF₃CH=CHCl | HCFO | ~0.00034 copernicus.org |

Environmental Transport and Distribution Modeling of this compound

The environmental transport and distribution of an atmospheric chemical are largely determined by its atmospheric lifetime, which is influenced by its reactivity with atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃), as well as by photolysis. For this compound, its short atmospheric lifetime is a key factor in its environmental fate.

The atmospheric lifetime of this compound is estimated to be on the order of days. researchgate.netresearchgate.netnoaa.gov This short lifespan is primarily due to its rapid reaction with OH radicals in the troposphere. pnas.org Because of this, the compound is largely removed from the atmosphere before it can be transported to the stratosphere. This rapid degradation is the reason for its negligible ozone depletion potential.

Modeling studies of hydrofluoroolefins indicate that their atmospheric transport is limited. While specific, comprehensive environmental transport and distribution models solely for this compound are not widely published, its behavior can be incorporated into existing global chemistry and transport models. omicsonline.orgresearchgate.net These models use kinetic data, such as the rate coefficients for its reaction with OH radicals, to simulate its distribution and decay in the atmosphere.

The transport of this compound is therefore expected to be localized to the hemisphere of its emission, with concentrations decreasing significantly with altitude and distance from source regions. Its degradation products, such as trifluoroacetic acid (TFA), may have a different transport and deposition profile, which is also a subject of atmospheric modeling. copernicus.org

| Compound Name | Compound Type | Atmospheric Lifetime |

|---|---|---|

| This compound | HFO | ~6-9 days researchgate.netresearchgate.netnoaa.gov |

| Trichlorofluoromethane | CFC | ~52 years |

| Chlorodifluoromethane | HCFC | ~12 years |

| 1,1,1,2-Tetrafluoroethane | HFC | ~14 years |

| (E)-1-Chloro-3,3,3-trifluoroprop-1-ene | HCFO | ~26 days europa.eu |

Toxicology and Human Health Risk Assessment of 2,3,3 Trifluoroprop 1 Ene

Acute Toxicity Studies of 2,3,3-Trifluoroprop-1-ene and its Analogs

Acute toxicity studies are fundamental in characterizing the potential hazards of chemical substances following short-term exposure. For this compound (HFO-1243zf) and its analogs, these studies are crucial for establishing safety thresholds and handling guidelines.

Research indicates that HFO-1243zf has low acute toxicity. For instance, the 4-hour lethal concentration (LC50) in rats for the similar compound HFO-1234yf was greater than 405,800 ppm, suggesting a low risk of acute harm from inhalation. mexfluor.com Another analog, trans-1-chloro,3,3,3-trifluoropropene (B1201522) (HCFO-1233zd(E)), showed a 4-hour LC50 value of 120,000 ppm in rats. tandfonline.com

In contrast, 2-bromo-3,3,3-trifluoroprop-1-ene, another analog, is reported to have low acute toxicity via the inhalation route with an LC50 greater than 2500 ppm. canada.ca However, other data for the same compound suggest it could cause serious temporary or residual injury from short exposure, even with prompt medical attention. synquestlabs.com

The following table summarizes the acute toxicity data for HFO-1243zf and its analogs:

| Compound | Test Animal | Exposure Duration | LC50 Value | Source |

| HFO-1234yf | Rat | 4 hours | >405,800 ppm | mexfluor.com |

| HFO-1234yf | Mouse | 4 hours | >101,850 ppm | researchgate.net |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Rat | 4 hours | 120,000 ppm | tandfonline.com |

| 2-bromo-3,3,3-trifluoroprop-1-ene | Rat | Not Specified | >2500 ppm | canada.ca |

| HFO-1234ze | Rat | 4 hours | >207,000 ppm | researchgate.net |

| HFO-1234ze | Mouse | 4 hours | >103,300 ppm | researchgate.net |

Subchronic and Chronic Exposure Assessments for this compound Derivatives

Subchronic and chronic exposure assessments are critical for understanding the potential health effects of long-term, repeated contact with chemical substances. For derivatives of this compound, these studies help to identify target organs for toxicity and establish safe exposure levels for occupational and general population settings.

In a 13-week study on trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)), rats were exposed to concentrations of 4,000, 10,000, and 15,000 ppm. tandfonline.com The findings included multifocal mononuclear cell infiltrates in the heart, with a NOAEL of 4,000 ppm. tandfonline.com A preceding 4-week study with the same compound noted an increase in potassium in males at mid and high exposure levels, but this was not observed in the subsequent 13-week study. tandfonline.com

For 2-bromo-3,3,3-trifluoroprop-1-ene, a 90-day subchronic inhalation study in mammalian test animals established a No-Observed-Adverse-Effect Concentration (NOAEC) between 50-250 ppm. canada.ca

The table below provides a summary of subchronic and chronic exposure assessment findings:

| Compound | Study Duration | Test Animal | Key Findings | NOAEL/NOAEC | Source |

| 3,3,3-Trifluoroprop-1-ene (HFO-1243zf) | 28-day | Rat | Report available, details not specified | Not specified | ntis.gov |

| HFO-1234yf | 13-week | Rat | No adverse effects noted | ≥50,000 ppm | mexfluor.com |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | 13-week | Rat | Multifocal mononuclear cell infiltrates in the heart | 4,000 ppm | tandfonline.com |

| 2-bromo-3,3,3-trifluoroprop-1-ene | 90-day | Mammalian | Moderate subchronic toxicity | 50-250 ppm | canada.ca |

Cardiotoxicity Research and Cardiac Sensitization Potential

The potential for cardiac sensitization is a significant toxicological endpoint for volatile compounds like hydrofluoroolefins (HFOs). This phenomenon involves an increased sensitivity of the heart to adrenaline, which can lead to irregular heartbeats and, in severe cases, ventricular fibrillation and death. kiddetechnologies.com

For trans-1-chloro,3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)), cardiac sensitization studies in dogs established a No-Observed-Effect Level (NOEL) of 25,000 ppm. tandfonline.com Histopathological changes in the heart, described as multifocal mononuclear infiltrates, were observed in rats during a 2-week range-finding study, suggesting the heart is a target organ for its toxicity. tandfonline.com

The analog HFO-1234yf did not induce cardiac sensitization to adrenaline in dogs at exposures up to 120,000 ppm. researchgate.net Similarly, HFO-1234ze did not cause cardiac sensitization at the same concentration. researchgate.net

For 2-bromo-3,3,3-trifluoroprop-1-ene, it is noted that sustained exposure to concentrations of 1.0% (v/v) or higher may cause increased sensitivity of the heart to adrenaline. kiddetechnologies.com

The table below summarizes the cardiotoxicity and cardiac sensitization data:

| Compound | Test Animal | Key Findings | NOEL/Effect Level | Source |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Dog | Cardiac sensitization | 25,000 ppm (NOEL) | tandfonline.com |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Rat | Multifocal mononuclear infiltrates in the heart | Observed at 7,500 and 20,000 ppm | tandfonline.com |

| HFO-1234yf | Dog | No cardiac sensitization | Up to 120,000 ppm | researchgate.net |

| HFO-1234ze | Dog | No cardiac sensitization | Up to 120,000 ppm | researchgate.net |

| 2-bromo-3,3,3-trifluoroprop-1-ene | Not Specified | Increased sensitivity of the heart to adrenaline | ≥1.0% (v/v) | kiddetechnologies.com |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are essential for determining if a substance can cause damage to genetic material, which could lead to cancer or heritable defects.

For this compound and its analogs, a battery of tests is typically performed. The analog HFO-1234yf showed negative results in mutagenicity studies involving human lymphocytes and mouse and rat micronucleus tests. mexfluor.com However, it did show activity in the Ames test for two bacteria strains. mexfluor.com

The table below summarizes the findings from genotoxicity and mutagenicity evaluations:

| Compound | Test System | Result | Source |

| HFO-1234yf | Ames test | Positive for two bacteria strains | mexfluor.com |

| HFO-1234yf | Human lymphocytes | Negative | mexfluor.com |

| HFO-1234yf | Mouse and rat micronucleus | Negative | mexfluor.com |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Battery of genetic toxicity studies | Negative | tandfonline.com |

| 2-bromo-3,3,3-trifluoroprop-1-ene | In vitro mutagenicity and clastogenicity tests | Negative | canada.ca |

Developmental and Reproductive Toxicity Studies

Developmental and reproductive toxicity studies are crucial for assessing the potential of a substance to interfere with the ability to reproduce or to cause harm to a developing organism.

For the analog HFO-1234yf, a rabbit developmental toxicity study reported deaths in dams at exposure levels of 5,500 ppm and 7,500 ppm. mexfluor.com However, no significant developmental effects were observed in the pups from any exposure group. mexfluor.com The no-observed-effect-level (NOEL) for maternal and pup toxicity was determined to be 4,000 ppm and 7,500 ppm, respectively. mexfluor.com

In a rat prenatal developmental toxicity study of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)), dilated bladders were observed in the fetuses of the high-exposure group (15,000 ppm), a finding of unclear significance. tandfonline.com This compound was not found to be a developmental toxin in rabbits, even at exposure levels up to 15,000 ppm. tandfonline.com

2-bromo-3,3,3-trifluoroprop-1-ene is suspected of damaging fertility or the unborn child and has a moderate reproductive/developmental toxicity following repeated inhalation doses in mammalian test animals, with a no-observed-adverse-effect concentration (NOAEC) between 50-250 ppm. canada.caeuropa.eu

The table below summarizes the findings from developmental and reproductive toxicity studies:

| Compound | Test Animal | Key Findings | NOEL/NOAEC | Source |

| HFO-1234yf | Rabbit | Maternal deaths at high concentrations; no significant developmental effects in pups. | Maternal: 4,000 ppm; Pup: 7,500 ppm | mexfluor.com |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Rat | Dilated bladders in fetuses at high exposure. | Not specified | tandfonline.com |

| trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) | Rabbit | No developmental toxicity. | Up to 15,000 ppm | tandfonline.com |

| 2-bromo-3,3,3-trifluoroprop-1-ene | Mammalian | Moderate reproductive/developmental toxicity. | 50-250 ppm | canada.ca |

Biomonitoring of Exposure to this compound Metabolites and Analogous Compounds

Biomonitoring involves the measurement of a chemical or its metabolites in biological samples (e.g., urine, blood) to assess exposure. For this compound and its analogs, this is a key tool for understanding human exposure levels.

A major metabolite of the pyrethroid insecticide lambda-cyhalothrin (B1674341) is cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylic acid (CFMP). plos.orgplos.org The measurement of CFMP in urine is used to reconstruct absorbed doses in exposed individuals, such as agricultural workers. plos.orgresearchgate.net Toxicokinetic modeling helps to establish the relationship between the levels of this biomarker and the actual absorbed doses. researchgate.net

Human volunteer studies have been conducted to document the time course of lambda-cyhalothrin metabolites in plasma and urine. researchgate.net After ingestion, plasma concentrations of CFMP peak rapidly and are then eliminated with a mean half-life of approximately 5.3 hours. researchgate.net Urinary excretion profiles are similar, with a mean half-life of about 4.2 hours. researchgate.net These studies confirm that CFMP is a major and useful biomarker of exposure to lambda-cyhalothrin. researchgate.net

The table below highlights key aspects of biomonitoring for analogous compounds:

| Parent Compound | Biomarker (Metabolite) | Biological Matrix | Key Application | Source |

| Lambda-cyhalothrin | cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) | Urine | Reconstructing absorbed doses in agricultural workers | plos.orgresearchgate.net |

| Lambda-cyhalothrin | cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) | Plasma, Urine | Documenting toxicokinetic profiles in human volunteers | researchgate.net |

Occupational Exposure Risk Assessment and Management Strategies

Occupational exposure risk assessment and management are crucial for protecting workers who handle this compound and its analogs. This involves establishing exposure limits and implementing control measures.

For the analog HFO-1234ze(E), the American Industrial Hygiene Association (AIHA) has recommended a Workplace Environmental Exposure Level (WEEL) of 800 ppm as an 8-hour time-weighted average (TWA). researchgate.net For trans-1-chloro-3,3,3-trifluoroprop-1-ene, the manufacturer recommends an acceptable exposure limit (AEL) of 300 ppm as an 8-hour TWA. epa.govepa.gov

In the case of 2-bromo-3,3,3-trifluoroprop-1-ene, a substance that may cause cardiac sensitization and reproductive effects, it is recommended to use respiratory protection or maintain workplace airborne concentrations at or below an 8-hour TWA of 1 ppm. kiddetechnologies.com Skin contact should also be avoided through the use of skin protection. kiddetechnologies.com

General risk management strategies include ensuring adequate ventilation to keep airborne concentrations below occupational exposure limits (OELs), and the use of personal protective equipment such as safety goggles and appropriate respirators for over-exposures. mgchemicals.com For extreme exposures, a full-face, self-contained breathing apparatus may be necessary. mgchemicals.com

The table below summarizes occupational exposure limits and key management strategies:

| Compound | Exposure Limit | Organization/Source | Key Management Strategies | Source |

| HFO-1234ze(E) | 800 ppm (8-hr TWA) | AIHA WEEL | researchgate.net | |

| trans-1-chloro-3,3,3-trifluoroprop-1-ene | 300 ppm (8-hr TWA) | Manufacturer AEL | epa.govepa.gov | |

| 2-bromo-3,3,3-trifluoroprop-1-ene | 1 ppm (8-hr TWA) | Consent Order | Respiratory and skin protection | kiddetechnologies.com |

| General HFOs | Varies by compound | Adequate ventilation, personal protective equipment | mgchemicals.com |

Engineering Applications and Performance Characteristics of 2,3,3 Trifluoroprop 1 Ene

Evaluation of 2,3,3-Trifluoroprop-1-ene as a Refrigerant and Heat Transfer Fluid

As a refrigerant, this compound is considered a potential alternative in refrigeration and heat pump systems due to its favorable thermodynamic properties and low environmental impact, characterized by zero ozone depletion potential (ODP) and a GWP of less than 1.

The vapor-liquid equilibrium (VLE) properties of a refrigerant are fundamental to understanding and predicting its behavior in refrigeration cycles. Experimental VLE data for binary mixtures containing this compound (R-1243zf) have been a subject of study. For instance, VLE data for mixtures of carbon dioxide (CO2) and R-1243zf have been measured, which are crucial for the design and optimization of refrigeration systems that might use such blends. toxicdocs.org

Thermodynamic modeling, often employing equations of state (EoS) like the Peng-Robinson (PR) or Helmholtz EoS, is used to correlate experimental VLE data. These models are essential for accurately predicting the phase behavior of pure refrigerants and their mixtures over a wide range of temperatures and pressures. For binary systems involving HFOs, these models have shown good agreement with experimental data. Saturated pressure measurements for R-1243zf have been conducted for reduced temperatures ranging from 0.62 to 0.98, providing essential data for the development and validation of such thermodynamic models. plasticextrusiontech.net

Table 1: Investigated Binary Mixtures Containing this compound (R-1243zf) and Relevant Thermodynamic Studies

| Mixture Component 1 | Mixture Component 2 | Type of Study |

| This compound (R-1243zf) | Carbon Dioxide (CO2) | Vapor-Liquid Equilibrium Measurements |

| This compound (R-1243zf) | 2,3,3,3-Tetrafluoroprop-1-ene (R-1234yf) | Vapor-Liquid Equilibrium Measurements |

This table is illustrative and based on available research on HFO blends.

The performance of this compound in refrigeration and heat pump cycles has been a subject of extensive study. plasticextrusiontech.net Due to its thermodynamic properties, which are in some respects similar to R-134a, it has been considered as a potential replacement in applications such as room air conditioners. plasticextrusiontech.net Theoretical analyses of various heat pump cycles, including transcritical and classical closed-cycles, have been conducted to evaluate the performance of low-GWP HFO refrigerants. saeidsoltanbeigi.ir

Performance is typically evaluated based on the coefficient of performance (COP), which is the ratio of the desired heating or cooling effect to the work input required. Studies have shown that R-1243zf can exhibit a higher energy performance in certain applications compared to the refrigerants it is intended to replace. plasticextrusiontech.net However, a key consideration for the application of pure R-1243zf is its flammability, which places it in the A2 safety category according to ASHRAE classification. plasticextrusiontech.net This characteristic often necessitates its use as a component in refrigerant blends to reduce flammability.

To mitigate the flammability of this compound and to tailor its thermodynamic properties for specific applications, it is often blended with other refrigerants, such as HFCs and other HFOs. plasticextrusiontech.net20.210.105 The goal of creating these blends is to achieve a non-flammable or mildly flammable mixture that can match the performance characteristics, such as pressure and refrigeration capacity, of existing refrigerants like R-134a or R-410A. 20.210.105

A survey of data for refrigerant mixtures containing halogenated olefins has identified several binary mixtures with R-1243zf that have been studied for their VLE properties. 20.210.105 These studies are critical for understanding the behavior of these blends, including phenomena like azeotropic or zeotropic behavior, which affects temperature glide in heat exchangers. The selection of blend components and their respective concentrations is a multi-parameter optimization process aimed at balancing GWP, COP, volumetric capacity, and flammability. fluorocarbons.org

Table 2: Potential Blend Components for this compound (R-1243zf)

| Blend Component Class | Example Compounds | Purpose of Blending |

| Hydrofluoroolefins (HFOs) | R-1234yf, R-1234ze(E) | Fine-tuning thermodynamic properties, maintaining low GWP |

| Hydrofluorocarbons (HFCs) | R-32, R-125, R-134a | Flammability suppression, matching capacity of existing refrigerants |

This table represents common classes of refrigerants considered for blending with HFOs.

Role of this compound in Advanced Materials Science

Beyond its application as a refrigerant, the chemical structure of this compound makes it a valuable component in the field of materials science, particularly in the production of insulation foams and advanced polymers.

Hydrofluoroolefins, including this compound, are utilized as blowing agents in the production of polyurethane (PUR) and extruded polystyrene (XPS) foams. fluorocarbons.orgepsole.com These fourth-generation blowing agents are favored due to their very low GWP and zero ODP. researchgate.net The function of a blowing agent is to create a cellular structure within the polymer matrix, which imparts low thermal conductivity and, therefore, excellent insulation properties. fluorocarbons.orgepsole.com

Table 3: Comparison of Blowing Agent Generations and Key Properties

| Blowing Agent Generation | Example Compounds | GWP | ODP | Key Characteristics |

| Second Generation (HCFCs) | HCFC-141b | High | Non-zero | Phased out under the Montreal Protocol |

| Third Generation (HFCs) | HFC-245fa, HFC-365mfc | High | Zero | High GWP leading to phase-down |

| Fourth Generation (HFOs) | This compound | Very Low | Zero | Low environmental impact, good insulation performance |

This table provides a general comparison of blowing agent generations.

The inclusion of fluorinated monomers is a key strategy in the synthesis of high-performance fluoroelastomers and fluoroplastics. These materials are sought after for their exceptional thermal stability and chemical resistance. britannica.com The copolymerization of fluorinated olefins is a primary method for producing these advanced polymers. 20.210.105

Research into the copolymerization of 3,3,3-trifluoropropene (B1201522) (TFP), an isomer of this compound, with other fluorinated monomers like vinylidene fluoride (B91410) (VDF) and hexafluoropropene (B89477) (HFP) has demonstrated the creation of amorphous fluoroelastomers. mdpi.com The incorporation of the trifluoropropene unit can influence the polymer's properties, such as its glass transition temperature and thermal stability. mdpi.com These polymers can be designed to be either amorphous fluoroelastomers or fluorothermoplastics, depending on the comonomers and their ratios. mdpi.com The development of new fluoroelastomers also looks at incorporating novel HFO monomers to improve specific properties, such as amine resistance, which is a known weakness of some traditional fluoroelastomers. toxicdocs.org The use of trifluoropropene units is part of a broader effort to synthesize novel fluoropolymers with tailored properties for demanding applications in the aerospace, automotive, and chemical industries. britannica.com

Investigation of this compound in Solvent Applications

Research into the application of hydrofluoroolefins (HFOs), the chemical class to which this compound belongs, has identified them as potential next-generation solvents for industrial cleaning and vapor degreasing. techspray.comtmcindustries.com Historically, chlorofluorocarbons (CFCs) were preferred for these applications but were phased out due to their high ozone depletion potential (ODP). precgroup.com The search for replacements has led to investigations into compounds that offer similar performance without the environmental drawbacks. precgroup.com

Fluorinated solvents are highly effective for precision cleaning of materials like plastics, metals, and elastomers, particularly for removing fluorinated oils and greases. tmcindustries.com The unique properties of hydrofluoroethers (HFEs), a related class of fluorinated solvents, include low toxicity and non-flammability, making them safer to handle in industrial settings. precgroup.com While specific research data on this compound as a solvent is not widely published, the investigation of similar molecules, such as 1-chloro-3,3,3-trifluoropropene, for solvent compositions highlights the industry's interest in this class of compounds for applications like ink removal. google.com The development of HFOs and other fluorinated solvents is driven by the need for effective, non-flammable, and environmentally responsible cleaning agents for high-stakes industries like aerospace, electronics, and medical device manufacturing. techspray.comtmcindustries.com

These newer solvents are often employed in vapor degreasing, a process where a component is cleaned using solvent vapor, which is efficient and minimizes solvent waste through a closed-loop reclamation system. techspray.com The solvency power, low toxicity, and low volatility of fatty acid esters, another class of modern industrial solvents, demonstrate the desirable characteristics that researchers look for in new solvent candidates like HFOs. estichem.com

Research into Fire Suppression Properties of Halogenated Propenes (e.g., 2-bromo-3,3,3-trifluoro-1-propene)

Halogenated propenes, particularly 2-bromo-3,3,3-trifluoro-1-propene (BTP), have been extensively researched as highly effective fire suppressants and potential replacements for legacy halon agents like Halon 1211 and Halon 1301. acs.orgnist.govfluorocarbons.org These older agents were phased out under the Montreal Protocol due to their severe impact on the ozone layer. acs.org BTP was developed as a candidate that combines the fire suppression efficiency of bromine-containing compounds with a significantly improved environmental profile. nist.gov

The primary fire-extinguishing mechanism of halogenated agents is chemical inhibition of the combustion chain reaction. nasa.govumich.edu The bromine atom in BTP is crucial for this process; it acts as a radical scavenger, interrupting the self-propagating chemical reactions of a fire. nasa.govnist.gov This chemical action makes it much more efficient by mass than agents that rely solely on physical mechanisms like cooling or oxygen displacement. nist.gov Research shows BTP is highly effective in extinguishing liquid fuel spray fires, including diesel, gasoline, and ethanol. researchgate.net

A key advantage of BTP is its very short atmospheric lifetime, calculated to be only a few days. nist.gov This is due to the carbon-carbon double bond in the propene structure, which makes the molecule susceptible to degradation by hydroxyl (OH) radicals in the troposphere. acs.org This rapid degradation means BTP has an Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP) that are effectively zero. samaterials.com

Experimental studies have evaluated the performance of BTP under various discharge conditions, analyzing the effects of nozzle diameter and operating pressure on the quantity of agent needed and the time to extinguish a fire. acs.org These studies are critical for designing effective fire suppression systems for applications such as aircraft cargo bays and engine nacelles. nist.govresearchgate.net

| Property | 2-Bromo-3,3,3-trifluoropropene (BTP) | Halon 1301 (CF3Br) | Halon 1211 (CF2ClBr) |

|---|---|---|---|

| Chemical Formula | C3H2BrF3 | CF3Br | CF2ClBr |

| Molecular Weight | 174.95 | 148.9 | 165.4 |

| Boiling Point | 33-35°C samaterials.com | -57.8°C acs.org | -4°C |

| Ozone Depletion Potential (ODP) | ~0 samaterials.com | 10 | 3 |

| Atmospheric Lifetime | ~3-5 days nist.gov | 65 years | 16 years |

| Fire Extinguishing Concentration (Cup Burner) | 2.6 vol% acs.orgsamaterials.com | 3.5 vol% acs.org | Not specified |

Structure-Activity Relationships in Bioactive Compounds Featuring Trifluoropropene Moieties (e.g., Pyrethroid Insecticides)

The incorporation of fluorinated groups, such as the trifluoropropene moiety, is a significant strategy in the development of bioactive compounds, particularly in agrochemicals like pyrethroid insecticides. researchgate.net Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. nih.gov For pyrethroids, specific structural features are essential for their neurotoxic effects on insects, which target voltage-sensitive sodium channels. arkat-usa.org

The trifluoropropene moiety can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target receptors. researchgate.net The high electronegativity of fluorine atoms can alter the electronic profile of a molecule, affecting how it interacts with biological targets. nih.gov Research has focused on synthesizing novel compounds by introducing trifluoropropene-containing building blocks. For example, 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) is used as a versatile intermediate to create various β-substituted-trifluoromethyl-ethenes, which are precursors for new bioactive molecules. nih.govresearchgate.net

In the context of insecticides, modifying the structure of pyrethroids is a continuous effort to enhance potency and overcome insect resistance. nih.gov Studies have shown that synthesizing thiourea (B124793) compounds that include a 2-chloro-3,3,3-trifluoro-prop-1-enyl group can result in moderate insecticidal and fungicidal activity. asianpubs.org The specific arrangement of atoms and functional groups in the cyclopropane (B1198618) ring and the ester or ether linkage of pyrethroids is critical to their activity. mdpi.commdpi.com Introducing a trifluoropropene moiety is one of many synthetic strategies used to fine-tune these structures, aiming to create new insecticides with improved performance characteristics. mdpi.com

Regulatory Landscape and Environmental Policy for 2,3,3 Trifluoroprop 1 Ene

International and Regional Regulatory Frameworks Governing Fluorinated Substances

Global and regional regulations have evolved from targeting ozone-depleting substances to controlling gases with high global warming potential. This shift has been the primary driver for the development and adoption of hydrofluoroolefins (HFOs) like HFO-1234yf.

The Montreal Protocol on Substances that Deplete the Ozone Layer, established in 1987, was a landmark international treaty designed to phase out the production and consumption of ozone-depleting substances (ODS) such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). wikipedia.orgharvard.edu As 2,3,3,3-tetrafluoroprop-1-ene contains no chlorine, it has an ozone depletion potential (ODP) of zero and is not a controlled substance under the original scope of the Montreal Protocol. epa.gov

The success of the Montreal Protocol led to the widespread adoption of HFCs as replacements for ODS. wikipedia.orgharvard.edu However, HFCs, while not harmful to the ozone layer, were identified as potent greenhouse gases with high GWPs. wikipedia.orgpitt.edu This prompted the international community to amend the Montreal Protocol.

The Kigali Amendment , adopted on October 15, 2016, added HFCs to the list of substances controlled by the Montreal Protocol. wikipedia.orgnepa.gov.jm The amendment mandates a gradual global phase-down of HFC production and consumption, with the goal of reducing their use by more than 80% by the late 2040s. wikipedia.orgpitt.edu

The direct implication of the Kigali Amendment for 2,3,3,3-tetrafluoroprop-1-ene is profoundly positive from a market perspective. HFOs are not included in the list of controlled HFCs to be phased down. nepa.gov.jm Instead, as a substance with a very low GWP (less than 1), HFO-1234yf is a key technology enabling the transition away from high-GWP HFCs like HFC-134a (GWP of 1,430), thereby helping nations meet their HFC reduction targets under the Kigali framework. epa.govwikipedia.org The amendment, therefore, acts as a significant international policy driver for the adoption of HFO-1234yf and other low-GWP alternatives. fluorocarbons.org

Table 1: Comparison of GWP for Key Fluorinated Compounds

| Compound Name | Common Name/Code | 100-year GWP | Regulatory Status under Kigali Amendment |

|---|---|---|---|

| Dichlorodifluoromethane | CFC-12 | 10,900 | Phased Out (Montreal Protocol) |

| 1,1,1,2-Tetrafluoroethane | HFC-134a | 1,430 | Phased Down |

| 2,3,3,3-tetrafluoroprop-1-ene | HFO-1234yf | <1 | Not Controlled (Enabling Technology) |

The European Union has been at the forefront of regulating fluorinated greenhouse gases. The primary legal instrument is the F-Gas Regulation .

The original F-Gas Regulation (EC) No 842/2006 and its successor (EU) No 517/2014 established a framework to reduce emissions of F-gases, primarily through an HFC phase-down using a quota system. A pivotal piece of legislation for HFO-1234yf was the Mobile Air Conditioning (MAC) Directive 2006/40/EC , which banned the use of refrigerants with a GWP greater than 150 in new car models from 2011 and all new cars from 2017. norden.orgnorden.org This directive effectively mandated the replacement of HFC-134a in the automotive sector and was a principal driver for the commercialization and widespread adoption of HFO-1234yf. norden.org

The revised F-Gas Regulation (EU) 2024/573 , which took effect in March 2024, strengthens these measures significantly. It accelerates the HFC phase-down, aiming for a complete phase-out of HFCs placed on the market by 2050. europa.eueeb.org While HFOs like HFO-1234yf are not subject to the phase-down quotas due to their low GWP, they are listed in Annex II of the regulation, which subjects them to reporting requirements on production, import, and export to monitor their market presence. norden.orgnorden.org

Regarding the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, 2,3,3,3-tetrafluoroprop-1-ene is a chemical substance manufactured and used in the EU and is therefore subject to its provisions. It has a registered status under REACH, with the registration number 01-0000019665-61, indicating that it has undergone the required evaluation process for its safe use.

National Environmental Protection Agency (EPA) Policies and Programs (e.g., SNAP)

In the United States, the Environmental Protection Agency (EPA) regulates fluorinated compounds through several programs under the Clean Air Act (CAA).

Volatile Organic Compounds (VOCs) are regulated by the EPA due to their role in forming ground-level ozone (smog), a harmful air pollutant. epa.gov Companies can petition the EPA to exempt a compound from the VOC definition if it can be demonstrated that the substance has negligible photochemical reactivity.

Following a petition, the EPA conducted a scientific assessment of 2,3,3,3-tetrafluoroprop-1-ene. The agency concluded that the compound contributes very little to smog formation. epa.gov Consequently, on September 19, 2013, the EPA issued a final rule revising its definition of VOCs to add HFO-1234yf to the list of exempt compounds. epa.govepa.govregulations.gov This exemption allows HFO-1234yf to be used more freely in various applications without the stringent controls applied to regulated VOCs. epa.gov

The EPA's Significant New Alternatives Policy (SNAP) program, established under Section 609 of the Clean Air Act, evaluates and regulates substitutes for ozone-depleting substances. federalregister.gov The program's mandate has expanded to consider the climate impacts of alternatives.

Under the SNAP program, HFO-1234yf has been extensively reviewed as a substitute for CFC-12 and HFC-134a. The EPA has listed HFO-1234yf as an acceptable substitute, subject to use conditions, in several key end-uses. federalregister.govepa.gov The most significant of these is motor vehicle air conditioning (MVAC) for new passenger cars and light-duty trucks, as well as for various new nonroad vehicles like agricultural tractors and construction equipment. federalregister.gov The "use conditions" typically involve adherence to specific industry safety standards (e.g., from SAE International) to mitigate risks associated with its mild flammability. taftlaw.com

Table 2: EPA SNAP Program Status for HFO-1234yf (Selected End-Uses)

| End-Use | ODS/HFC Being Replaced | SNAP Status |

|---|---|---|

| Motor Vehicle Air Conditioning (New Light-Duty Vehicles) | HFC-134a | Acceptable, subject to use conditions |

Evolution of Environmental Standards and Emission Regulations for 2,3,3,3-tetrafluoroprop-1-ene

The regulatory journey for fluorinated refrigerants has been one of continuous evolution in response to scientific understanding of their environmental impacts. This evolution created the specific niche that HFO-1234yf now occupies.

Phase 1: Ozone Protection (1980s-2000s): The Montreal Protocol drove the phase-out of CFCs and HCFCs. This led to the rise of HFCs, which were seen as environmentally superior due to their zero ODP.

Phase 2: Climate Protection (2010s-Present): Growing awareness of the high GWP of HFCs shifted the regulatory focus. The EU's MAC Directive and F-Gas Regulations were early, decisive actions that created a market for low-GWP alternatives. HFO-1234yf was developed specifically to meet the <150 GWP limit of the MAC directive. wikipedia.orgnorden.org The subsequent Kigali Amendment globalized the push to move away from HFCs.

Phase 3: Broader Environmental and Safety Considerations (Ongoing): As HFO-1234yf becomes widely used, environmental standards are evolving to consider its entire life cycle. This includes ensuring safe handling due to its A2L "mildly flammable" classification, which has led to the development and incorporation of new safety standards (e.g., SAE J2843, J2851) into regulations. taftlaw.com Furthermore, scientific and regulatory bodies are beginning to assess the environmental fate of HFOs, including the formation of atmospheric breakdown products like trifluoroacetic acid (TFA). norden.org While current assessments have not restricted its use, this represents the next frontier of environmental review for this class of compounds.

This progression from focusing on ozone, to global warming, and now to safety and atmospheric byproducts, illustrates the dynamic nature of environmental regulations governing synthetic chemicals.

Policy Analysis of Sustainable Chemistry and Circular Economy Principles for Fluorinated Olefins

The production and use of fluorinated olefins, including 2,3,3-Trifluoroprop-1-ene, are increasingly being scrutinized through the lenses of sustainable chemistry and the circular economy. This analysis is driven by a broader regulatory focus on fluorinated compounds due to concerns about the environmental persistence and potential impacts of certain members of this large chemical family. Policies are evolving to encourage the design of chemicals and products that are safer, have a reduced environmental footprint, and can be retained within the economy for longer periods, thereby minimizing waste and pollution.

Application of Sustainable Chemistry Principles

Sustainable chemistry, or green chemistry, provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to fluorinated olefins like this compound involves a life-cycle perspective, from feedstock selection to end-of-life management.

Key principles relevant to fluorinated olefins include:

Waste Prevention: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste generation.

Designing Safer Chemicals: Creating molecules that are effective for their intended purpose while minimizing their toxicity and potential for environmental harm. Hydrofluoroolefins (HFOs) like this compound were developed to have lower global warming potential (GWP) than their predecessors, which aligns with this principle.

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible to reduce energy consumption and associated carbon emissions. circular-chemical.org

Use of Renewable Feedstocks: Exploring pathways to produce fluorinated olefins from bio-based sources rather than relying solely on petrochemical feedstocks. circular-chemical.org

Recent advancements in manufacturing focus on creating more eco-friendly fluoropolymer production processes by transitioning to non-fluorinated surfactants, which signifies a major shift toward more sustainable materials. plasticsengineering.org

Circular Economy Framework for Fluorinated Olefins

The circular economy is a model of production and consumption that involves sharing, leasing, reusing, repairing, refurbishing, and recycling existing materials and products for as long as possible. ellenmacarthurfoundation.org For fluorinated olefins, which are often polymerized into stable materials, establishing a circular model presents significant challenges.

The core principles of a circular economy, as defined by the Ellen MacArthur Foundation, are:

Eliminate waste and pollution: This involves designing products and processes to prevent the creation of waste from the outset. ellenmacarthurfoundation.org

Circulate products and materials: Keeping materials in use, either as a product or, when it can no longer be used, as components or raw materials. ellenmacarthurfoundation.org

Regenerate nature: Shifting from a "take-make-waste" industrial model to one that actively improves natural systems. ellenmacarthurfoundation.org

Currently, a large portion of fluoropolymer waste is managed through incineration (83.5%) and landfilling (13.1%), with only a small fraction being recycled (3.4%). plasticsengineering.org Establishing a circular framework requires a systemic shift, guided by policies like the European Union's waste directive, which prioritizes waste prevention, reuse, and recycling over disposal. pro-kunststoff.de

Potential circular pathways for fluorinated materials include:

Mechanical Recycling: Cleaning and reprocessing fluorothermoplastic waste into regrind material for use in new products. pro-kunststoff.de

Chemical Recycling (Up-cycling): Breaking down polymers into their constituent monomers, which can then be used to produce new, high-quality polymers. Recent research into depolymerizable semi-fluorinated polymers demonstrates a promising route to chemical recycling under ambient conditions, offering a potential solution for creating a circular economy for these materials. rsc.org

Policy Drivers and Regulatory Context

The regulatory landscape for fluorinated compounds is a primary driver for the adoption of sustainable and circular practices. Broad-based regulatory actions, such as the European Union's proposal to restrict a wide range of per- and polyfluoroalkyl substances (PFAS), create a strong incentive for the chemical industry to innovate. eurofins.com While HFOs have different environmental profiles than long-chain PFAS, they are part of the broader conversation about the lifecycle of fluorinated chemistry.

The U.S. Environmental Protection Agency (EPA) has also issued guidance on the destruction and disposal of PFAS-containing materials, signaling increased scrutiny of end-of-life management for fluorinated products. epa.gov Such regulations push the industry to consider the entire lifecycle of their products, from initial design to final disposal, and to invest in technologies that support circularity.

The following table analyzes the application of sustainable chemistry and circular economy principles to fluorinated olefins.

| Principle | Application to Fluorinated Olefins (e.g., this compound) | Challenges & Opportunities | Key Policy Drivers |

|---|---|---|---|

| Sustainable Chemistry: Waste Prevention | Developing high-yield synthesis processes to minimize by-product formation. | Requires significant R&D investment in new catalytic processes and reaction pathways. | Industrial emissions regulations; waste management costs. |

| Sustainable Chemistry: Designing Safer Chemicals | Development of HFOs with low GWP and short atmospheric lifetimes as alternatives to CFCs, HCFCs, and HFCs. | Balancing performance requirements with minimized environmental impact and toxicity. | Climate change agreements (e.g., Kigali Amendment to the Montreal Protocol); chemical safety regulations (e.g., REACH). |

| Circular Economy: Eliminate Waste & Pollution | Designing polymers from HFOs for disassembly and recycling. Developing non-fluorinated processing aids. plasticsengineering.org | The high stability of C-F bonds makes many fluoropolymers difficult to break down for recycling. rsc.org | Extended Producer Responsibility (EPR) schemes; proposed restrictions on PFAS. eurofins.com |

| Circular Economy: Circulate Products & Materials | Implementing mechanical and chemical recycling for fluoropolymers. pro-kunststoff.de Development of depolymerizable polymers. rsc.org | Low volume and contamination of post-consumer waste streams. High cost of recycling technologies compared to virgin production. plasticsengineering.org | EU Waste Framework Directive; national recycling targets. pro-kunststoff.de |

| Circular Economy: Regenerate Nature | Transitioning to bio-based feedstocks to reduce reliance on fossil fuels. circular-chemical.org | Technological and economic feasibility of producing complex fluorinated molecules from biological sources is still in early stages. | Policies promoting bio-based economy; carbon pricing and emissions reduction targets. circular-chemical.org |

Advanced Analytical Methodologies for 2,3,3 Trifluoroprop 1 Ene Detection and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of 2,3,3-Trifluoroprop-1-ene and identifying any impurities. While detailed, publicly available spectra specifically for this compound are limited, the principles of these techniques are well-established for fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the exact structure of fluorinated olefins. ¹⁹F NMR is particularly crucial for identifying the position and coupling of fluorine atoms within the molecule, which is essential for distinguishing between isomers. For a related compound, 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) was used to confirm its structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for C=C double bonds and C-F bonds. This technique is valuable for monitoring the synthesis process and for a quick assessment of product identity.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS). mdpi.com For the isomer 3,3,3-Trifluoropropene (B1201522), electron ionization mass spectrometry data is available through the NIST Mass Spectrometry Data Center. nist.gov This technique, often coupled with Gas Chromatography (GC-MS), is invaluable for identifying and quantifying trace impurities.

Chromatographic Methods for Mixture Analysis and Trace Contaminant Detection (e.g., GPC)

Gas chromatography (GC) is the foremost technique for assessing the purity of volatile compounds like this compound and quantifying trace contaminants.

Gas Chromatography (GC): By employing a capillary column, typically with a stationary phase like Al₂O₃, mixtures of hydrofluoroolefins and their potential impurities can be separated. google.com A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. For the related refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene), a validated GC-FID method exists for its determination in air samples, demonstrating high recovery and stability. nih.gov Such a method would be adaptable for this compound, allowing for the detection of manufacturing by-products or degradation products. A patent for analyzing impurities in HFO-1234yf outlines specific GC conditions, including column type, temperature programming, and flow rates, which serve as a blueprint for method development for similar compounds. google.com

Table 1: Illustrative Gas Chromatography Conditions for HFO Analysis (based on HFO-1234yf)

| Parameter | Value | Reference |

|---|---|---|

| Chromatographic Column | Al₂O₃ Capillary Column (30-120m x 200-530µm x 5-15µm) | google.com |

| Carrier Gas Flow | 1.0 - 5.0 mL/min | google.com |

| Split Ratio | 5:1 - 80:1 | google.com |

| Column Temperature Program | Initial 80-150°C (hold 5-20 min), ramp 2-25°C/min to 100-220°C (hold 2-15 min) | google.com |

| Detector | Flame Ionization Detector (FID) | nih.gov |

High-Precision Thermophysical Property Measurements (e.g., Vapor Pressure, Density, Heat Capacity)

Accurate thermophysical property data are critical for engineering applications, particularly in the refrigeration and thermal management industries. While extensive experimental data for this compound is not widely published, high-precision measurement techniques are well-documented for its isomer, 3,3,3-Trifluoropropene (HFO-1243zf).

Vapor Pressure: Measurements are typically conducted using a Burnett apparatus or a batch-type calorimeter over a range of temperatures. acs.orgresearchgate.net For HFO-1243zf, vapor pressure data has been collected over temperature ranges from 233 K to 376 K. researchgate.netresearchgate.net These experimental data points are then fitted to equations of state, such as the Wagner-type equation, to allow for accurate interpolation and extrapolation. researchgate.net

Density: A two-sinker densimeter utilizing a magnetic suspension coupling is a high-precision method for measuring both liquid and vapor phase densities across various temperatures and pressures. nist.govacs.org For HFO-1243zf, saturated liquid density measurements have been used to develop accurate models like the PC-SAFT equation of state, showing average absolute deviations of just 0.80% from experimental data. researchgate.net

Heat Capacity: Isochoric and isobaric heat capacities are measured using techniques like adiabatic batch calorimetry. researchgate.netresearchgate.net For HFO-1243zf, isochoric specific heat capacity (cᵥ) has been measured in the compressed liquid state at temperatures from 250 K to 351 K and pressures up to 11 MPa, with experimental uncertainties estimated at less than 1%. researchgate.netresearchgate.net

Table 2: Summary of High-Precision Thermophysical Property Measurements for 3,3,3-Trifluoropropene (HFO-1243zf)

| Property | Temperature Range (K) | Pressure Range (MPa) | Measurement Technique | Reference |

|---|---|---|---|---|

| Vapor Pressure | 253 - 376 | 0.13 - 3.46 | Batch-type Calorimeter | researchgate.net |

| Isochoric Specific Heat Capacity (cᵥ) | 250 - 351 | Up to 11 | Adiabatic Batch Calorimeter | researchgate.netresearchgate.net |

| Saturated Liquid Density | Not Specified | Not Specified | Two-Sinker Densimeter (typical) | researchgate.net |

Biomonitoring Analytical Techniques for Exposure Assessment

Biomonitoring assesses human exposure to chemicals by measuring the parent compound or its metabolites in biological samples like blood or urine. Specific biomonitoring methods for this compound are not established in the literature. However, general approaches for fluorinated compounds can be described.

Metabolite Identification: The first step involves identifying the major metabolites. Hydrofluoroolefins can degrade in the atmosphere and potentially in vivo to compounds such as trifluoroacetic acid (TFA). fluorocarbons.orgwikipedia.org Therefore, TFA could be a potential biomarker of exposure.

Analytical Methods: The analysis of such metabolites in biological fluids typically involves sample preparation via solid-phase extraction (SPE) followed by a highly sensitive analytical technique. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and effective method for quantifying trace levels of perfluorinated compounds in blood plasma and urine. nih.gov This methodology has been successfully used to assess exposure to perfluorooctanoate (PFOA) and other PFCs from contaminated drinking water. nih.govnih.gov

Environmental Monitoring Strategies and Detection Limits for this compound in Environmental Matrices

Air Monitoring: A standard strategy for air sampling involves drawing a known volume of air through a sorbent tube (e.g., Anasorb CSC). nih.gov The trapped analytes are then desorbed with a solvent and analyzed by GC-MS or GC-FID. For HFO-1234yf, this method has been validated for air volumes up to 9.6 L with a target level of 0.5 ppm. nih.gov

Water Monitoring: Analysis in aqueous samples often involves purge-and-trap concentration followed by GC-MS. This technique is highly effective for volatile organic compounds. For other chlorinated propenes, this method is standard. Establishing a method detection limit (MDL) is a critical part of the validation process to define the lowest concentration that can be reliably detected.

Detection Limits: The detection limit is a key performance characteristic of any environmental analytical method. For the analysis of 2-bromo-3,3,3-trifluoropropene in water by GC-MS, a limit of detection (LOD) of 1 ng/mL was achieved, which is equivalent to 0.005 mg/L in the water sample. Similar low detection limits would be the goal for methods developed for this compound to ensure adequate environmental protection.

Emerging Research Directions and Future Outlook for 2,3,3 Trifluoroprop 1 Ene

Development of Novel Applications for 2,3,3-Trifluoroprop-1-ene Beyond Current Industrial Uses

While this compound, also known as HFO-1243yf, is primarily recognized for its application as a low global warming potential (GWP) refrigerant, emerging research is exploring its potential as a versatile building block in organic synthesis. researchgate.net Its unique chemical structure, featuring a trifluoromethyl group and a double bond, makes it a valuable precursor for the synthesis of a variety of fluorinated organic molecules. These molecules are of significant interest in the pharmaceutical, agrochemical, and materials science fields due to the unique properties conferred by fluorine atoms.

Researchers have successfully utilized this compound in various chemical transformations. For instance, it can undergo nucleophilic substitution reactions with a range of nucleophiles, including alkoxides and thiolates, to produce β-substituted-trifluoromethyl-ethenes. researchgate.net These products serve as attractive intermediates for further chemical elaboration. One notable application is their conversion into pyrrolidines through a [3+2] dipolar cycloaddition reaction. researchgate.net

Furthermore, the reactivity of this compound has been harnessed to synthesize other complex fluorinated compounds. For example, its reaction with lithium diisopropylamide (LDA) leads to the formation of lithium 3,3,3-trifluoropropynide, which can then react with aldehydes to produce CF3-alkynyl alcohol derivatives. researchgate.net Subsequent oxidation of these alcohols yields substituted CF3-ynones. researchgate.net Additionally, iodocyclization of derivatives of this compound has been shown to produce 4-CF3-3-iodo-2-substituted thiophenes in good to high yields. researchgate.net

Beyond its use in small molecule synthesis, this compound is also being investigated as a monomer for the production of fluoropolymers. researchgate.netgoogle.com Homopolymers and copolymers of this compound can be synthesized through various polymerization techniques. researchgate.netgoogle.com These fluoropolymers exhibit unique physical and chemical properties, such as high transparency and low surface energy, which make them suitable for a range of applications. researchgate.net

Interactive Data Table: Novel Applications of this compound

| Application Area | Reaction Type | Resulting Compound Class | Potential Use |

| Organic Synthesis | Nucleophilic Substitution & Cycloaddition | Pyrrolidines | Pharmaceuticals, Agrochemicals |

| Organic Synthesis | Deprotonation & Addition to Aldehydes | CF3-alkynyl alcohols | Chemical Intermediates |

| Organic Synthesis | Iodocyclization | Substituted Thiophenes | Materials Science, Pharmaceuticals |

| Polymer Chemistry | Homopolymerization | Poly(2,3,3-trifluoropropene) | Specialty Polymers |

| Polymer Chemistry | Copolymerization | Fluorinated Copolymers | Advanced Materials |

Computational Chemistry and Modeling Approaches for Predicting this compound Behavior

Due to the limited availability of extensive experimental data, computational chemistry and molecular modeling have become indispensable tools for predicting the thermophysical properties and behavior of this compound. nih.gov These in-silico approaches provide a cost-effective and efficient means to understand the fluid's characteristics, which is crucial for designing and optimizing systems that utilize this compound.

One of the key applications of molecular modeling is the prediction of vapor-liquid equilibrium (VLE) properties. researchgate.net Techniques such as Gibbs ensemble simulations are employed to determine crucial parameters like vapor pressure, saturated densities, and heats of vaporization. nih.gov These simulations rely on the development of accurate intermolecular potential functions, often referred to as "force fields," which describe the interactions between the molecules. nih.gov

For instance, transferable force fields have been developed for a range of fluoropropenes, including this compound, enabling reliable predictions of their properties. nih.gov The results from these simulations can supplement the scarce experimental data and offer a molecular-level understanding of the fluid's behavior. researchgate.net

In addition to molecular simulations, thermodynamic models like the Peng-Robinson cubic equation of state are used to generate comprehensive thermodynamic property data, including specific enthalpy, specific entropy, and specific volume. scielo.brresearchgate.net This approach utilizes departure functions and requires input data such as saturated vapor pressure, saturated liquid density, ideal gas heat capacity, and critical properties, which can be obtained from the literature. scielo.brresearchgate.net The predictive capability of such models is often validated against well-characterized fluids like HFC-134a, showing low average deviations. scielo.brresearchgate.net

These computational methods are not only used to predict the properties of the pure compound but also to analyze its performance in thermodynamic cycles. scielo.brresearchgate.net By modeling an idealized vapor compression cycle, researchers can evaluate the performance of this compound and compare it to existing refrigerants under various operating conditions. scielo.brresearchgate.net

Interdisciplinary Studies on the Societal and Economic Impacts of this compound Adoption

The adoption of this compound, primarily as a replacement for the high-GWP refrigerant HFC-134a in automotive air conditioning (MAC) systems, has significant societal and economic implications. wikipedia.orgpersistencemarketresearch.com These impacts are largely driven by global efforts to mitigate climate change and are shaped by international regulations and market dynamics.

The primary societal benefit of transitioning to this compound is the substantial reduction in greenhouse gas emissions from the automotive sector. persistencemarketresearch.comhoneywell.com With a GWP of less than 1, it is significantly more environmentally friendly than HFC-134a, which has a GWP of 1430. researchgate.net This shift is in line with international agreements such as the Kigali Amendment to the Montreal Protocol and regional regulations like the European Union's F-Gas Regulation. lecronchem.com The widespread adoption of this low-GWP refrigerant contributes to achieving long-term sustainability goals. plastech.biz

The economic impact of this transition is multifaceted. It has necessitated significant investment in the chemical industry for the construction of large-scale production facilities. plastech.biz For example, major chemical companies have invested hundreds of millions of dollars to increase their global capacity of hydrofluoroolefin (HFO)-based products to meet the growing market demand. plastech.biz This has created jobs and stimulated economic activity in the chemical manufacturing sector.